molecular formula C21H23FN4O4 B15284794 2-[4-(4-Fluorophenyl)-3-(1-pyrrolyl)-1-pyrazolyl]-N,N-dimethylethanamine 2-Butenedioate

2-[4-(4-Fluorophenyl)-3-(1-pyrrolyl)-1-pyrazolyl]-N,N-dimethylethanamine 2-Butenedioate

Cat. No.: B15284794
M. Wt: 414.4 g/mol
InChI Key: JFMPWCFBSHSNCA-UHFFFAOYSA-N
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Description

2-[4-(4-Fluorophenyl)-3-(1-pyrrolyl)-1-pyrazolyl]-N,N-dimethylethanamine 2-Butenedioate is a complex organic compound that features a combination of fluorophenyl, pyrrolyl, and pyrazolyl groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Fluorophenyl)-3-(1-pyrrolyl)-1-pyrazolyl]-N,N-dimethylethanamine 2-Butenedioate typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazole structure, followed by the introduction of the fluorophenyl and pyrrolyl groups. Common reagents used in these reactions include fluorobenzene, pyrrole, and various pyrazole derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Fluorophenyl)-3-(1-pyrrolyl)-1-pyrazolyl]-N,N-dimethylethanamine 2-Butenedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-[4-(4-Fluorophenyl)-3-(1-pyrrolyl)-1-pyrazolyl]-N,N-dimethylethanamine 2-Butenedioate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[4-(4-Fluorophenyl)-3-(1-pyrrolyl)-1-pyrazolyl]-N,N-dimethylethanamine 2-Butenedioate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(4-Fluorophenyl)-3-(1-pyrrolyl)-1-pyrazolyl]-N,N-dimethylethanamine 2-Butenedioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C21H23FN4O4

Molecular Weight

414.4 g/mol

IUPAC Name

but-2-enedioic acid;2-[4-(4-fluorophenyl)-3-pyrrol-1-ylpyrazol-1-yl]-N,N-dimethylethanamine

InChI

InChI=1S/C17H19FN4.C4H4O4/c1-20(2)11-12-22-13-16(14-5-7-15(18)8-6-14)17(19-22)21-9-3-4-10-21;5-3(6)1-2-4(7)8/h3-10,13H,11-12H2,1-2H3;1-2H,(H,5,6)(H,7,8)

InChI Key

JFMPWCFBSHSNCA-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1C=C(C(=N1)N2C=CC=C2)C3=CC=C(C=C3)F.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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